molecular formula C10H15NO B12886212 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one CAS No. 52649-29-3

1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one

Cat. No.: B12886212
CAS No.: 52649-29-3
M. Wt: 165.23 g/mol
InChI Key: PKQXCNWAGXJRHB-UHFFFAOYSA-N
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Description

1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of four methyl groups attached to the pyrrole ring and an ethanone group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetramethylpyrrole with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Reduced pyrrole derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrrole derivatives with various functional groups attached to the ring.

Scientific Research Applications

1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

    1-(2,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with one less methyl group.

    1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Different substitution pattern on the pyrrole ring.

    1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone: Fewer methyl groups and different substitution positions.

Uniqueness: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups provides steric hindrance and electronic effects that can affect the compound’s interactions with other molecules.

Properties

CAS No.

52649-29-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(1,2,4,5-tetramethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-6-7(2)11(5)8(3)10(6)9(4)12/h1-5H3

InChI Key

PKQXCNWAGXJRHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C(=O)C)C)C)C

Origin of Product

United States

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